![molecular formula C8H12N4 B13274376 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine](/img/structure/B13274376.png)
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .
Industrial Production Methods
Industrial production of 1,3,5-triazines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to replace one of the substituents on the triazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alkoxides, and halides. Reaction conditions often involve refluxing in solvents like 1,4-dioxane or dichloroethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazines .
Scientific Research Applications
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent and its ability to inhibit specific enzymes.
Materials Science: The compound is used in the development of polymer photostabilizers and other advanced materials.
Biological Research: The compound’s biological properties make it a candidate for studies on microbial inhibition and other biological activities.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine: Similar in structure but with a methyl group instead of an ethyl group.
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Contains three amino groups instead of the ethyl and amine groups.
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine: Contains a methylthio group instead of an ethyl group.
Uniqueness
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of triazines, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.
This compound can be synthesized through various chemical pathways involving triazine core structures. Its unique cyclopropyl and ethyl substituents contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its potential as an enzyme inhibitor and its therapeutic applications. Below is a summary of the key findings regarding its biological activity:
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating the effectiveness of triazines against pathogens such as E. coli and Staphylococcus aureus. A related compound demonstrated an MIC of 40 to 50 µg/mL against E. faecalis and P. aeruginosa .
Antiviral Activity
Triazine derivatives have been investigated for their antiviral properties:
- HIV Inhibition : Tri-substituted triazine analogs have shown effectiveness against HIV types 1 and 2, suggesting that this compound may possess similar antiviral capabilities .
Anticancer Potential
The anticancer properties of triazines are also noteworthy:
- Cell Viability Assays : In vitro studies have indicated that certain triazine derivatives can inhibit cancer cell proliferation significantly. For example, compounds targeting β-catenin/TCF transcriptional activity have shown promise in colorectal cancer models .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or viral replication.
- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways.
Research Findings Summary
A review of the literature reveals a variety of studies examining the biological activity of triazine derivatives:
Case Studies
Several case studies highlight the efficacy of triazine derivatives:
- Study on HIV : A tri-substituted triazine was shown to inhibit HIV replication effectively in vitro.
- Antimicrobial Efficacy : A series of experiments demonstrated that triazines could reduce bacterial load in infected models significantly.
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
4-cyclopropyl-6-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H12N4/c1-2-6-10-7(5-3-4-5)12-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
DXLSQVJTAXYAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.